(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
Description
The compound "(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone" (hereafter referred to as Compound X) is a heterocyclic molecule featuring a benzothiazole moiety linked via an azetidine ring to a 2,5-dimethylfuran group.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-7-13(11(2)21-10)16(20)19-8-12(9-19)22-17-18-14-5-3-4-6-15(14)23-17/h3-7,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLYPBMZFKPODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps:
Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols or β-amino acids.
Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases.
Attachment of Dimethylfuran Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for small-scale production, while continuous flow processes could be employed for larger scales.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to dihydrobenzo[d]thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and furan rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Dihydrobenzo[d]thiazole derivatives.
Substitution Products: Halogenated benzo[d]thiazole derivatives, substituted furans.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: The benzo[d]thiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Research: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.
Industry:
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.
DNA Intercalation: The planar structure of the benzo[d]thiazole moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound X, comparisons are drawn to structurally or functionally related molecules from published literature and patents. Key aspects include structural motifs , synthetic challenges , biological activity , and computational insights .
Structural Analogues and Substituent Effects
- Compound 9m (): A thiazolidinone derivative with benzodioxin groups. Despite structural similarities (e.g., fused aromatic systems), the azetidine ring in Compound X may confer distinct steric and electronic properties compared to 9m’s thiazolidinone core.
- Pyrazoline Derivatives (): Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone share furan and benzodioxole motifs.
- TLR7-9 Antagonists (): Azetidine-containing morpholine derivatives (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) highlight the azetidine ring’s role in receptor binding. Compound X’s benzothiazole may offer stronger π-π stacking interactions compared to morpholine-based systems.
Data Table: Comparative Analysis of Analogues
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a synthetic organic molecule that features a unique combination of functional groups, including a benzo[d]thiazole moiety and an azetidine ring. This structural complexity suggests diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula for the compound is , with a molecular weight of approximately 345.37 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Benzo[d]thiazole | Benzo[d]thiazole |
| Azetidine | Azetidine |
| 2,5-Dimethylfuran | 2,5-Dimethylfuran |
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant biological activities, primarily through the inhibition of specific enzymes. Notably, the target enzyme for this compound is DprE1 , which is vital for the biosynthesis of arabinogalactan in mycobacterial cell walls. The inhibition of DprE1 leads to:
- Disruption of cell wall integrity in Mycobacterium tuberculosis .
- Inhibition of bacterial growth and survival.
Antimicrobial Properties
Studies have demonstrated that derivatives of benzo[d]thiazole possess potent antimicrobial properties. The compound's ability to inhibit DprE1 suggests potential efficacy against M. tuberculosis , making it a candidate for tuberculosis treatment.
Case Study:
In vitro studies conducted on various benzo[d]thiazole derivatives showed that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL against M. tuberculosis strains .
Anticancer Activity
The structural components of this compound suggest potential anticancer activity. Compounds with azetidine and benzo[d]thiazole moieties have been associated with:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in xenograft models.
Research Findings:
A study reported that similar compounds led to a significant reduction in tumor size in mice models when administered at doses between 10 and 20 mg/kg .
Comparative Analysis with Related Compounds
To understand the biological significance, it is essential to compare this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Compound A | Benzo[d]thiazole + Azetidine | Antimicrobial |
| Compound B | Benzothiazole + Furan | Anticancer |
| Compound C | Benzothiazole + Thiophene | Anti-inflammatory |
This table highlights how variations in structure influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
